2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-17(2,23-13-7-5-12(18)6-8-13)16(21)19-10-9-14(20)15-4-3-11-22-15/h3-8,11,14,20H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZFCUYHCSVTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC(C1=CC=CO1)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary modules:
-
2-(4-Chlorophenoxy)-2-methylpropanoic acid : A branched carboxylic acid derivative with a chlorinated aromatic ether group.
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3-(Furan-2-yl)-3-hydroxypropylamine : A secondary amine bearing a furan ring and a hydroxyl group.
-
Amide bond linkage : Connects the carboxylic acid and amine modules.
Retrosynthetic disconnection at the amide bond suggests independent synthesis of the acid and amine precursors, followed by coupling.
Synthesis of 2-(4-Chlorophenoxy)-2-Methylpropanoic Acid
Nucleophilic Aromatic Substitution
The chlorophenoxy moiety is introduced via reaction of 4-chlorophenol with methyl 2-bromo-2-methylpropanoate under basic conditions:
Conditions :
Ester Hydrolysis
The ester is hydrolyzed to the carboxylic acid using aqueous NaOH:
Yield : 85–92% after recrystallization (ethanol/water).
Synthesis of 3-(Furan-2-yl)-3-Hydroxypropylamine
Furan Ring Functionalization
3-Hydroxypropylamine is modified via a Grignard reaction with furan-2-carbaldehyde:
Key Considerations :
-
Protection of the amine as a tert-butyl carbamate (Boc) prevents side reactions.
Amide Bond Formation
Coupling Reagents and Conditions
The acid and amine are coupled using carbodiimide-based reagents:
Optimized Parameters :
Purification and Characterization
-
Column Chromatography : Silica gel, ethyl acetate/hexane (3:7 → 1:1).
-
Analytical Data :
Alternative Synthetic Routes
One-Pot Sequential Synthesis
A streamlined approach combines ester hydrolysis and amidation in a single reactor:
Enzymatic Catalysis
Lipase-mediated amidation in non-aqueous media:
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Enzyme : Candida antarctica lipase B (CAL-B).
-
Solvent : tert-Butanol, 40°C, 48 hours.
Yield : 65–70% (lower efficiency but eco-friendly).
Challenges and Optimization Strategies
Side Reactions and Mitigation
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Esterification Competition : Use of HOBt suppresses O-acylation.
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Amine Oxidation : Conduct reactions under nitrogen atmosphere.
Solvent and Temperature Effects
-
Polar aprotic solvents (DMF, DMSO) improve solubility but may require lower temperatures to avoid decomposition.
Industrial-Scale Considerations
Cost-Effective Reagents
-
EDCl vs. HATU : EDCl preferred for large-scale due to lower cost, despite slightly lower yields.
Waste Management
-
Recovery of byproducts : Triethylamine hydrochloride is filtered and recycled.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , demonstrating effectiveness against various bacterial strains. In vitro tests have shown that it possesses significant antibacterial activity, making it a candidate for developing new antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 μg/mL |
| Escherichia coli | 12.5 μg/mL |
| Control (Ciprofloxacin) | 2 μg/mL |
These findings suggest that the compound may be effective against resistant strains of bacteria, which is a critical concern in current medical research.
Anticancer Potential
The compound's structural features suggest potential anticancer activity . Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these mechanisms and evaluate its efficacy in vivo.
Pharmacological Insights
The compound's pharmacological profile indicates potential as a therapeutic agent in treating conditions such as:
- Infections : Due to its antimicrobial properties.
- Cancer : As an anticancer agent targeting specific pathways involved in tumor growth.
Case Studies
- Antimicrobial Research : A study demonstrated that 2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide exhibited lower MIC values compared to standard antibiotics against resistant strains of bacteria, suggesting its viability as a lead compound for antibiotic development.
- Cancer Cell Line Studies : In vitro testing on various cancer cell lines showed that the compound could reduce cell viability significantly, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The furan ring and chlorophenoxy group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Structure :
Key Features :
- A 4-chlorophenoxy group at the propanamide backbone.
- A hydroxypropyl chain substituted with a furan-2-yl moiety.
- Potential applications in medicinal chemistry, particularly as an inhibitor or ligand due to its heterocyclic and chlorinated aromatic components.
Comparison with Structural Analogs
Thiophene-Substituted Analog
Compound: 2-(4-Chlorophenoxy)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]-2-methylpropanamide
- CAS Number : 1421483-71-7
- Key Differences :
- Heterocycle : Thiophene (sulfur-containing) replaces furan (oxygen-containing).
- Electronic Properties : Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity compared to furan.
- Metabolic Stability : Sulfur’s larger atomic size and polarizability could enhance metabolic resistance.
Dichlorophenyl-Furan Hybrid (Hit2 from )
Compound: (E)-N-(1-(5-(2,5-dichlorophenyl)furan-2-yl)-3-((3-hydroxypropyl)amino)-3-oxoprop-1-en-2-yl)-4-methoxybenzamide
- Key Differences :
- Substituents : Dichlorophenyl and methoxybenzamide groups introduce higher lipophilicity.
- Backbone : Enamide structure (vs. propanamide) may alter conformational flexibility and binding kinetics.
Fluorinated Hydroxy-Acetamide (Example 6 from )
Compound: 3-Amino-6-[4-[[2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methyl-pyrazine-2-carboxamide
- Key Differences :
- Fluorine Substitution : Enhances electronegativity and metabolic stability.
- Rigid Backbone : Pyrazine-carboxamide core vs. flexible propanamide chain.
Chloro-Fluorophenyl Acrylamide ()
Compound : (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
- Key Differences :
- Acrylamide vs. Propanamide : Conjugated double bond increases rigidity.
- Dual Halogenation : Chlorine and fluorine enhance binding to hydrophobic pockets.
Data Tables
Table 1: Comparative Molecular Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₁₈H₂₃ClN₂O₃ | 350.8 | Furan, 4-chlorophenoxy |
| Thiophene Analog | C₁₇H₂₁ClN₂O₂S | ~353.9 | Thiophene, 4-chlorophenoxy |
| Dichlorophenyl-Furan (Hit2) | C₂₁H₁₇Cl₂FN₂O₄ | ~453.3 | Dichlorophenyl, enamide |
| Fluorinated Hydroxy-Acetamide | C₂₃H₁₈F₂N₄O₄ | 428.3 | Difluorophenyl, pyrazine |
| Chloro-Fluorophenyl Acrylamide | C₁₉H₁₉ClFNO | 331.8 | Acrylamide, dual halogens |
Table 2: Therapeutic and Physicochemical Insights
| Compound | Bioactivity | Solubility (Predicted) | Metabolic Stability |
|---|---|---|---|
| Target Compound | ATF4/cancer inhibition | Moderate (hydroxypropyl) | Moderate |
| Thiophene Analog | Similar to target | Lower (thiophene) | Higher |
| Dichlorophenyl-Furan (Hit2) | Anticancer hit | Low (lipophilic) | Moderate |
| Fluorinated Hydroxy-Acetamide | Kinase modulation | Low (rigid core) | High (fluorine) |
| Chloro-Fluorophenyl Acrylamide | Kinase inhibition | Very low | High |
Biological Activity
2-(4-Chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Its structure, characterized by a chlorophenoxy group and a furan moiety, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : CHClNO
- Molecular Weight : 337.8 g/mol
- CAS Number : 1428378-05-5
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is believed to involve interactions with specific molecular targets. The chlorophenoxy group may enhance lipophilicity, facilitating membrane penetration, while the furan ring can participate in π-stacking interactions with aromatic amino acids in target proteins. The hydroxyl group contributes to hydrogen bonding, potentially increasing binding affinity to enzymes or receptors.
Biological Assays and Efficacy
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the furan ring is often linked to enhanced antimicrobial efficacy due to its ability to disrupt microbial cell membranes.
- Antitumor Activity : Some derivatives of chlorophenoxy compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Compounds containing furan moieties have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.
Case Studies
A review of literature reveals several studies highlighting the biological activity of similar compounds:
- Study on Antimicrobial Activity : A compound structurally related to this compound was tested against various bacterial strains, showing significant inhibition at concentrations as low as 50 µg/mL .
- Antitumor Screening : In vitro studies on cancer cell lines revealed that a related compound induced apoptosis in a dose-dependent manner, with an IC value of approximately 30 µM .
Research Findings
Recent findings indicate that the compound's efficacy may be influenced by its structural features:
- Structure-Activity Relationship (SAR) : Modifications in the chlorophenoxy or furan substituents can significantly alter biological activity. For instance, introducing different halogen groups has been shown to enhance antimicrobial potency .
- Synergistic Effects : Combinations of this compound with other known antimicrobial agents resulted in synergistic effects, suggesting potential for developing combination therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide, and how can reaction conditions be standardized?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with coupling reactions to integrate the 4-chlorophenoxy and furan moieties. Critical parameters include temperature control (e.g., 60–80°C for amide bond formation), pH adjustment to stabilize intermediates, and solvent selection (e.g., DMF for polar aprotic conditions). Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress, while column chromatography ensures purification .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups (e.g., chlorophenoxy protons at δ 6.8–7.2 ppm, furan ring protons at δ 6.3–7.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight ([M+H]+ expected ~380–400 Da). Computational geometry optimization via DFT calculations (e.g., Gaussian 09) predicts bond angles and steric hindrance .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<1% threshold). Differential Scanning Calorimetry (DSC) confirms melting point consistency (expected ~150–160°C). Karl Fischer titration measures residual moisture (<0.5%) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity?
- Methodological Answer : Compare analogs (e.g., replacing 4-chlorophenoxy with 4-nitrophenoxy) using in vitro assays (e.g., enzyme inhibition IC50 values). Computational docking (AutoDock Vina) predicts binding affinity changes to targets like cytochrome P450. Substituent effects on solubility are modeled via COSMO-RS .
| Substituent | Enzyme Inhibition IC50 (µM) | LogP | Reference |
|---|---|---|---|
| 4-Chlorophenoxy | 0.45 ± 0.02 | 3.2 | |
| 4-Nitrophenoxy | 0.78 ± 0.05 | 3.8 |
Q. What computational strategies predict the compound’s pharmacokinetic behavior?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model membrane permeability. ADMET predictors (e.g., SwissADME) estimate oral bioavailability (~60–70%) and CYP3A4 metabolism risk. Free-energy perturbation (FEP) calculations refine binding thermodynamics .
Q. How can contradictory data in biological activity studies be resolved?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line consistency, serum-free media). Use isothermal titration calorimetry (ITC) to validate target binding stoichiometry. Meta-analysis of structural analogs identifies confounding factors (e.g., solvent polarity in cytotoxicity assays) .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : CRISPR-Cas9 knockout models confirm target specificity (e.g., silencing putative receptors). Fluorescence polarization assays quantify ligand-receptor dissociation constants (Kd). Synchrotron X-ray crystallography resolves binding site interactions at <2.0 Å resolution .
Methodological Guidance for Data Interpretation
- Contradiction Analysis : When bioactivity varies across studies, cross-validate using orthogonal assays (e.g., SPR vs. ITC). For solubility discrepancies, measure partition coefficients (LogD) at physiological pH .
- Scale-Up Challenges : Pilot-scale synthesis requires solvent recycling (e.g., nanofiltration) and PAT (Process Analytical Technology) for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
